molecular formula C2H3Cl3O2SSi B14444190 CID 78066445

CID 78066445

Katalognummer: B14444190
Molekulargewicht: 225.6 g/mol
InChI-Schlüssel: LAKFWEXAMUXELX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78066445 is a chemical compound with a unique structure and properties that have garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066445 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperatures, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Batch or Continuous Processing: Depending on the demand, the compound can be produced in batches or through continuous processing.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the product.

    Safety Protocols: Safety protocols are strictly followed to handle the chemicals and reactions involved in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78066445 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation Products: Various oxidized derivatives.

    Reduction Products: Reduced forms of the compound with different functional groups.

    Substitution Products: Compounds with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

CID 78066445 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of CID 78066445 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Receptors: It binds to specific receptors on the cell surface or within the cell, triggering a cascade of biochemical events.

    Modulating Enzymes: It can modulate the activity of enzymes involved in various metabolic pathways.

    Influencing Gene Expression: The compound may affect gene expression, leading to changes in protein synthesis and cellular functions.

Eigenschaften

Molekularformel

C2H3Cl3O2SSi

Molekulargewicht

225.6 g/mol

InChI

InChI=1S/C2H3Cl3O2SSi/c3-2(4)9-1-8(5,6)7/h2H,1H2

InChI-Schlüssel

LAKFWEXAMUXELX-UHFFFAOYSA-N

Kanonische SMILES

C([Si]C(Cl)Cl)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.